molecular formula C11H8ClF5O2 B14050789 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14050789
M. Wt: 302.62 g/mol
InChI Key: WARHLCVHKLTINX-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine, difluoromethoxy, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, including the introduction of the difluoromethoxy and trifluoromethyl groups onto the phenyl ring, followed by the addition of the chlorine atom and the propan-2-one moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one include:

  • 1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one

These compounds share structural similarities but differ in the position of the trifluoromethyl group or the absence of certain substituents.

Properties

Molecular Formula

C11H8ClF5O2

Molecular Weight

302.62 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2/c1-5(18)9(12)6-2-3-7(11(15,16)17)8(4-6)19-10(13)14/h2-4,9-10H,1H3

InChI Key

WARHLCVHKLTINX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)OC(F)F)Cl

Origin of Product

United States

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